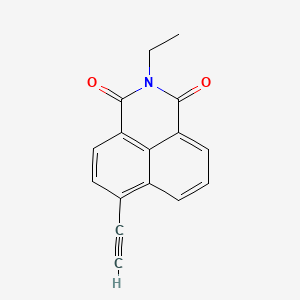

4-Ethynyl-n-ethyl-1,8-naphthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-ethynylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c1-3-10-8-9-13-14-11(10)6-5-7-12(14)15(18)17(4-2)16(13)19/h1,5-9H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGXEBXIFZUSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethynyl-n-ethyl-1,8-naphthalimide: A Technical Guide to a Click-Activated Fluorescent Probe

Abstract

4-Ethynyl-n-ethyl-1,8-naphthalimide is a versatile, click-activated fluorescent probe designed for the specific labeling and visualization of biomolecules in complex biological systems. This naphthalimide derivative is intrinsically non-fluorescent but undergoes a significant increase in fluorescence emission upon reaction with an azide-modified target via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free Sonogashira cross-coupling. This "turn-on" fluorescent property minimizes background signal, enabling high-contrast imaging of cellular components and processes. This technical guide provides an in-depth overview of the chemical properties, synthesis, photophysical characteristics, and experimental applications of this compound, with a focus on its use in the detection of fucosylated glycoproteins. Detailed experimental protocols and data presentation are included to facilitate its use by researchers, scientists, and drug development professionals.

Introduction

The study of glycosylation, a fundamental post-translational modification, is critical to understanding a wide array of biological processes, from protein folding and cell-cell recognition to disease progression. The development of chemical tools to visualize and track glycans in their native environment is therefore of paramount importance. This compound has emerged as a powerful tool in this field. It is a click-reactive fluorescent probe that enables the imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids.[1][2][3]

The core principle behind its application lies in a two-step process. First, cells are metabolically labeled with an azide-modified sugar, such as 6-azidofucose, which is incorporated into glycoproteins via the fucose salvage pathway.[4] Subsequently, the non-fluorescent this compound is introduced, which selectively reacts with the azide-tagged glycoproteins through a "click" reaction. This reaction forms a stable, highly fluorescent triazole linkage, effectively "turning on" the fluorescence at the site of the target biomolecule.[4] This method allows for the dynamic imaging of cellular fucosylation and facilitates the study of fucosylated glycoproteins and glycolipids.[3]

Chemical and Photophysical Properties

This compound is an organic compound with a molecular weight of 249.26 g/mol and a chemical formula of C₁₆H₁₁NO₂.[5] It is soluble in dimethyl sulfoxide (DMSO) and should be stored at -20°C for long-term stability.[1][5] The key feature of this probe is its fluorogenic nature; it is weakly fluorescent in its native state and becomes strongly fluorescent upon cycloaddition with an azide.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 912921-26-7 | [1] |

| Molecular Formula | C₁₆H₁₁NO₂ | [5] |

| Molecular Weight | 249.26 g/mol | [5] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Table 2: Photophysical Properties

The photophysical properties of this compound are dramatically altered upon click reaction. The unreacted compound exhibits minimal fluorescence. After reacting with an azide to form a triazole, the resulting 4-amino-1,8-naphthalimide derivative displays strong fluorescence. The exact photophysical properties can be influenced by the local microenvironment.

| Property | "Off" State (Unreacted) | "On" State (Triazole Adduct) | Reference |

| Excitation Max (λex) | ~340 nm | ~400 nm | [6] |

| Emission Max (λem) | Weak, broad emission | ~500 nm | [6] |

| Quantum Yield (Φ) | Very low | High (up to 0.8 in some media) | [1] |

| Appearance | Colorless | Yellow, with green fluorescence | [6] |

Synthesis and Mechanism

The synthesis of this compound can be achieved from 4-bromo-1,8-naphthalic anhydride. The general synthetic scheme involves two main steps: imidization followed by a Sonogashira coupling.

Diagram 1: Synthetic Pathway of this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. research.pasteur.fr [research.pasteur.fr]

- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

An In-depth Technical Guide to 4-Ethynyl-n-ethyl-1,8-naphthalimide (CAS: 912921-26-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-n-ethyl-1,8-naphthalimide is a versatile, click-activated fluorescent probe with the CAS number 912921-26-7. This molecule has garnered significant attention in the scientific community for its utility in the fluorescent labeling and imaging of biomolecules, particularly fucosylated glycoproteins and glycolipids. Its unique properties, including a non-fluorescent native state that becomes highly fluorescent upon undergoing a click chemistry reaction with an azide-modified target, make it an invaluable tool for studying dynamic biological processes with high signal-to-noise ratios. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in cellular imaging, and a summary of its key applications in biomedical research.

Chemical and Physical Properties

This compound, also known by its chemical name 2-Ethyl-6-ethynyl-1H-benz[de]isoquinoline, is a small organic molecule with a molecular weight of 249.26 g/mol and the chemical formula C₁₆H₁₁NO₂.[1] This compound is characterized by the presence of a terminal alkyne group, which serves as a reactive handle for click chemistry reactions. Key physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 912921-26-7 | [1] |

| Molecular Formula | C₁₆H₁₁NO₂ | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% (by HPLC) | [2][3] |

| Solubility | Soluble to 10 mM in DMSO with gentle warming | [1] |

| Storage Conditions | Store at -20°C | [1] |

Principle of Action: Click-Activated Fluorescence

The primary application of this compound lies in its ability to act as a fluorogenic probe. In its native, unreacted state, the molecule exhibits minimal fluorescence. However, upon undergoing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with an azide-containing molecule, it forms a highly fluorescent triazole adduct.[4][5][6][] This "turn-on" fluorescence mechanism is highly advantageous for biological imaging as it significantly reduces background noise from unbound probes, leading to a high signal-to-noise ratio.[5]

The following diagram illustrates the click chemistry reaction that leads to the activation of fluorescence.

Caption: Click-activated fluorescence mechanism.

Experimental Protocols

Synthesis of this compound

General Procedure (based on related syntheses):

-

N-ethylation of 4-bromo-1,8-naphthalic anhydride: 4-bromo-1,8-naphthalic anhydride is reacted with ethylamine in a suitable solvent such as ethanol or DMF and heated to reflux to yield N-ethyl-4-bromo-1,8-naphthalimide.

-

Sonogashira Coupling: The resulting N-ethyl-4-bromo-1,8-naphthalimide is then subjected to a Sonogashira coupling reaction with a protected acetylene source, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst (or under copper-free conditions as described by Yuan et al.). Subsequent deprotection of the silyl group yields the final product, this compound.

Metabolic Labeling of Fucosylated Glycans and Fluorescence Imaging

This protocol is adapted from the work of Sawa et al. (2006), who first demonstrated the use of this probe for imaging fucosylated glycans.[4][5][6]

Materials:

-

Cells of interest (e.g., Jurkat cells)

-

Cell culture medium

-

6-Azido-6-deoxy-L-fucose (6-azidofucose) or its peracetylated form

-

This compound (stock solution in DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Metabolic Labeling:

-

Culture cells in the presence of 6-azidofucose (typically 25-100 µM) for 1-3 days to allow for its incorporation into cellular glycans.

-

-

Cell Harvest and Fixation:

-

Harvest the cells and wash them with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization (for intracellular imaging):

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare a fresh click reaction cocktail. For a final volume of 500 µL, mix:

-

This compound to a final concentration of 10-50 µM.

-

CuSO₄ to a final concentration of 100 µM.

-

TCEP to a final concentration of 500 µM (or sodium ascorbate to 1 mM).

-

-

Resuspend the cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Resuspend the cells in PBS for analysis.

-

Visualize the fluorescently labeled cells using a fluorescence microscope or quantify the fluorescence by flow cytometry.

-

The following diagram outlines the experimental workflow for cellular imaging.

Caption: Experimental workflow for cell labeling.

Photophysical Data

The photophysical properties of 1,8-naphthalimide derivatives are highly dependent on the substituent at the 4-position. Generally, amino-substituted derivatives exhibit green fluorescence.[8] While specific quantitative data for this compound's triazole adduct is not explicitly detailed in the initial search results, related 4-amino-1,8-naphthalimide derivatives absorb light at around 400 nm and fluoresce at approximately 500 nm, with fluorescence lifetimes in the range of 7 ns.[8] The fluorescence quantum yield of similar naphthalimide dyes can be high.[9]

| Photophysical Property | Unreacted Probe | Triazole Adduct (Post-Click) |

| Fluorescence | Non-fluorescent | Highly fluorescent |

| Excitation Maximum (λex) | Not applicable | ~400 nm (estimated) |

| Emission Maximum (λem) | Not applicable | ~500 nm (estimated) |

| Quantum Yield (ΦF) | ~0 | High (specific value N/A) |

| Molar Absorptivity (ε) | N/A | N/A |

N/A: Not available in the provided search results. The values for the triazole adduct are estimated based on similar 4-substituted 1,8-naphthalimide compounds.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool in various research areas:

-

Glycobiology: As demonstrated by Sawa et al., this probe is instrumental in the study of fucosylation, a critical post-translational modification involved in cell-cell recognition, immune responses, and cancer metastasis.[4][5][6] It allows for the visualization of fucosylated glycans in vitro and in living cells.[4][5][6]

-

Cell Biology: The ability to image specific biomolecules within cells provides insights into their localization, trafficking, and dynamics. This can be applied to study various cellular processes and the effects of potential drug candidates on these processes.

-

Drug Discovery: The click-activated nature of the probe can be exploited in high-throughput screening assays to identify inhibitors of enzymes involved in glycosylation pathways. A decrease in fluorescence would indicate the inhibition of azido-sugar incorporation.

-

Bioconjugation: The ethynyl group allows for the covalent attachment of this fluorogenic tag to any azide-modified molecule of interest, not limited to sugars. This opens up possibilities for labeling and tracking other biomolecules like proteins, lipids, and nucleic acids.

Conclusion

This compound is a highly valuable chemical tool for researchers in biology and chemistry. Its click-activated fluorescence provides a robust and sensitive method for labeling and imaging biomolecules in complex biological systems. The detailed protocols and data presented in this guide are intended to facilitate its application in a wide range of research and development endeavors, ultimately contributing to a deeper understanding of biological processes and the development of new therapeutic strategies.

References

- 1. This compound | Click-Reactive Fluorescent Dyes: R&D Systems [rndsystems.com]

- 2. This compound Bisocience | Tocris Bioscience [tocris.com]

- 3. This compound | Bio-Techne Bisocience [bio-techne.com]

- 4. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archive.connect.h1.co [archive.connect.h1.co]

- 6. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 9. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for 4-Ethynyl-n-ethyl-1,8-naphthalimide fluorescence

An In-depth Technical Guide on the Mechanism of Action for 4-Ethynyl-n-ethyl-1,8-naphthalimide Fluorescence

Introduction

The 1,8-naphthalimide scaffold is a prominent fluorophore in the development of fluorescent probes and materials due to its high photostability, large Stokes shift, and tunable photophysical properties. These characteristics are rooted in its inherent electron-deficient aromatic system, which acts as an excellent electron acceptor. The fluorescence properties of naphthalimide derivatives can be finely modulated by introducing various substituents, particularly at the C-4 position. This compound is a specialized derivative designed as a "click-activated" fluorescent probe, primarily for bio-imaging applications such as visualizing glycoproteins and glycolipids.[1][2][3][4] Its mechanism of action is centered on the modulation of an intramolecular charge transfer (ICT) state upon covalent modification of its terminal alkyne.

Core Photophysical Mechanism: Intramolecular Charge Transfer (ICT)

The fluorescence of 4-substituted 1,8-naphthalimides is governed by a photoinduced intramolecular charge transfer (ICT) process. The naphthalimide core functions as the electron-accepting moiety, while the substituent at the C-4 position dictates the electron-donating or -withdrawing character, thereby controlling the photophysical output.

-

Ground State (S₀): In the ground state, there is a certain degree of electronic polarization between the naphthalimide core and the C-4 substituent.

-

Excitation (S₀ → S₁/S₂): Upon absorption of a photon, the molecule is promoted to an excited state (typically S₁ or S₂).[5] This transition leads to a significant redistribution of electron density.

-

ICT State Formation: In the excited state, a more pronounced charge separation occurs, forming an ICT state where electron density is transferred from the donor part of the molecule to the acceptor naphthalimide core. The polarity and viscosity of the surrounding solvent can significantly influence the stability and emission properties of this ICT state.[6] For many naphthalimide derivatives, this leads to observable solvatochromism, where the emission wavelength shifts with solvent polarity.

-

Fluorescence Emission (S₁ → S₀): The molecule relaxes from the excited ICT state back to the ground state, emitting a photon. The energy of this emitted photon (and thus the fluorescence color and intensity) is highly dependent on the electronic properties of the C-4 substituent.

For this compound, the ethynyl group at the C-4 position is moderately electron-withdrawing. This influences the energy levels of the excited state. However, its primary role is not as a static modulator but as a reactive handle for "click chemistry."

Caption: Intramolecular Charge Transfer (ICT) process in 1,8-naphthalimide.

Mechanism of Action: "Click-Activated" Fluorescence

The primary application and functional mechanism of this compound is its use as a fluorogenic probe that becomes highly fluorescent after undergoing a "click" reaction.[] This mechanism involves a dramatic electronic transformation of the C-4 substituent.

-

Initial State (Pre-Click): In its initial, unreacted state, this compound is often described as a non-fluorescent or weakly fluorescent precursor.[] The terminal alkyne does not create an efficient ICT pathway necessary for strong emission.

-

Click Reaction: The probe is designed to react with molecules containing an azide group via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific and efficient, forming a stable triazole ring. In biological applications, a biomolecule of interest (e.g., a fucose analog) is first tagged with an azide group and incorporated into cellular structures.[]

-

Final State (Post-Click): The formation of the 1,2,3-triazole ring at the C-4 position fundamentally alters the electronic landscape of the fluorophore. The triazole-linked substituent creates a new, extended π-conjugated system that is significantly more effective at participating in the ICT process upon excitation. This "turns on" the fluorescence, leading to a bright signal that indicates the presence of the azide-tagged biomolecule.

This activation mechanism allows for the specific and covalent labeling of targets with high signal-to-noise ratio, as the fluorescence is generated only upon successful reaction.[]

Caption: Workflow for "click-activated" fluorescence labeling.

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound. Note that specific photophysical data such as absorption/emission maxima and quantum yield are highly dependent on the solvent and, more importantly, on the structure of the molecule after the click reaction.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁NO₂ | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| Purity | ≥98% (by HPLC) | [2] |

| CAS Number | 912921-26-7 | [1] |

| Solubility | Soluble to 10 mM in DMSO with gentle warming | [1][3] |

| Storage | Store at -20°C | [1][3] |

Experimental Protocols

General Fluorescence Spectroscopy

This protocol describes the general method for characterizing the photophysical properties of a fluorescent compound.

-

Sample Preparation: Prepare a dilute solution of the naphthalimide derivative (typically 1-10 µM) in a spectroscopy-grade solvent (e.g., DMSO, acetonitrile, or buffer).

-

Absorbance Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λ_max).

-

Excitation Spectrum: Set the emission monochromator of a spectrofluorometer to the expected emission maximum and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the λ_max determined from the absorption spectrum. Scan the emission monochromator to record the fluorescence emission spectrum and determine the wavelength of maximum emission.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate or another naphthalimide derivative with a known Φ_F) under identical conditions, according to the equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[8]

Protocol for Cellular Imaging via Click Reaction

This protocol provides a representative workflow for labeling and imaging azide-modified glycans in cells.[]

-

Metabolic Labeling: Culture cells of interest (e.g., HeLa cells) in an appropriate growth medium. Supplement the medium with an azide-modified sugar (e.g., 6-azidofucose) and incubate for a period (e.g., 24-72 hours) to allow for metabolic incorporation into cellular glycoconjugates.

-

Cell Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS). Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes). If imaging intracellular targets, permeabilize the cell membrane (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

-

Click Reaction Staining: Prepare the click reaction cocktail. A typical cocktail includes:

-

This compound (e.g., 10-50 µM)

-

Copper(II) sulfate (CuSO₄) (e.g., 1 mM)

-

A reducing agent to generate Cu(I) in situ, such as sodium ascorbate (e.g., 50 mM).

-

-

Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate in the dark at room temperature for 30-60 minutes.

-

Washing and Mounting: Wash the cells thoroughly with PBS to remove unreacted reagents. If desired, counterstain for other cellular components (e.g., DAPI for the nucleus). Mount the coverslip onto a microscope slide with an appropriate mounting medium.

-

Fluorescence Microscopy: Visualize the labeled cells using a fluorescence microscope equipped with filter sets appropriate for the naphthalimide fluorophore (typically excitation in the blue-violet range and emission in the green-yellow range).

Conclusion

The mechanism of action for this compound is a sophisticated example of fluorophore design that leverages the principles of intramolecular charge transfer and bioorthogonal chemistry. Its function as a "click-activated" probe, transitioning from a weakly fluorescent state to a highly emissive one upon covalent reaction, enables its use as a powerful tool for high-contrast imaging of specific biomolecules in complex biological systems. This dual mechanism—an underlying ICT process that is switched on by a specific chemical reaction—makes it an invaluable reagent for researchers in cell biology and drug development.

References

- 1. This compound | Click-Reactive Fluorescent Dyes: R&D Systems [rndsystems.com]

- 2. This compound Bisocience | Tocris Bioscience [tocris.com]

- 3. glpbio.com [glpbio.com]

- 4. Tocris Bioscience this compound 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

Photophysical and spectral properties of 4-Ethynyl-n-ethyl-1,8-naphthalimide

An In-depth Technical Guide to the Photophysical and Spectral Properties of 4-Ethynyl-n-ethyl-1,8-naphthalimide

Introduction

This compound is a synthetic organic compound belonging to the naphthalimide class of fluorophores. These dyes are characterized by a high photostability, large Stokes shift, and fluorescence emission in the visible region of the electromagnetic spectrum. The presence of the ethynyl group at the C-4 position makes this molecule a versatile building block in medicinal chemistry and materials science. It can be readily functionalized via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to construct more complex molecular probes for sensing, imaging, and drug delivery applications. This guide details the core photophysical and spectral properties of this fluorophore, provides standard experimental protocols for its characterization, and illustrates key workflows and functional relationships.

Photophysical and Spectral Data

The photophysical properties of this compound are sensitive to the polarity of its environment, a characteristic known as solvatochromism. This sensitivity arises from a change in the dipole moment of the molecule upon photoexcitation, leading to different degrees of stabilization by the surrounding solvent molecules.

Table 1: Solvatochromic Effects on Absorption and Emission Maxima

| Solvent | Polarity (ET(30)) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 33.9 | 358 | 412 | 3899 |

| Chloroform | 39.1 | 362 | 430 | 4510 |

| Dichloromethane | 41.1 | 363 | 439 | 4901 |

| Acetonitrile | 46.0 | 361 | 463 | 6433 |

Data compiled from various spectroscopic studies. Exact values may vary slightly based on experimental conditions.

Table 2: Key Photophysical Parameters

| Parameter | Symbol | Value | Conditions |

| Molar Absorptivity | ε | ~1.0-1.5 x 10⁴ M⁻¹cm⁻¹ | In common organic solvents |

| Fluorescence Quantum Yield | Φ_F | 0.02 - 0.20 | Varies significantly with solvent polarity |

| Fluorescence Lifetime | τ | 1-5 ns | Dependent on solvent and molecular environment |

Note: Comprehensive quantitative data for this specific molecule is not extensively tabulated in the literature. The values presented are representative for 4-substituted naphthalimide derivatives and may vary.

Experimental Protocols

The characterization of this compound involves standard spectroscopic techniques.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maximum (λ_abs) and molar absorptivity (ε).

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile) at a known concentration (e.g., 1 mM). From this, create a series of dilutions in the desired solvent within the linear range of the spectrophotometer (typically absorbance < 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank.

-

Measurement: Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 250-500 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λ_abs). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length (1 cm).

-

Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission maximum (λ_em).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: First, record the absorption spectrum to determine λ_abs. Set the excitation wavelength to λ_abs. Record the emission spectrum over a range red-shifted from the excitation wavelength (e.g., 380-650 nm).

-

Analysis: The wavelength corresponding to the highest intensity in the emission spectrum is the emission maximum (λ_em).

-

Relative Fluorescence Quantum Yield (Φ_F) Determination

-

Objective: To measure the efficiency of the fluorescence process.

-

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.54).

-

Measurement: Measure the absorbance at the excitation wavelength for both the standard and the sample, ensuring absorbance is below 0.1. Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample at the same excitation wavelength.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.

-

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for the complete photophysical characterization of the title compound.

Caption: Workflow for photophysical characterization.

Logical Relationship in Application

This compound serves as a key building block for creating functional molecular probes via "click" chemistry. The diagram below shows its logical role in this process.

Caption: Role in synthesizing fluorescent probes.

An In-depth Technical Guide to Click-Reactive Fluorescent Probes for Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click-reactive fluorescent probes, detailing their core principles, applications, and the experimental protocols necessary for their successful implementation in biological research.

Introduction to Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] These reactions are characterized by high selectivity, efficiency, and biocompatibility, proceeding under mild physiological conditions such as neutral pH and ambient temperature.[1][2] The "click chemistry" concept, introduced by K. Barry Sharpless, embodies these ideals, emphasizing reactions that are high-yielding, generate minimal byproducts, and are wide in scope.[3][4]

For biological applications, the most prominent click reactions involve the cycloaddition of an azide and an alkyne.[4] These functional groups are small, largely absent from biological systems, and can be readily introduced into biomolecules through metabolic labeling or chemical modification.[4] This allows for the precise and targeted attachment of reporter molecules, such as fluorescent probes, to proteins, nucleic acids, glycans, and lipids.[1]

The two primary types of azide-alkyne cycloaddition reactions used in biological studies are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]

Core Click Reactions for Fluorescent Labeling

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and versatile method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[3] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate.[6] To prevent cytotoxicity and protect the catalyst from oxidation, a copper-chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[6][7]

Signaling Pathway for CuAAC:

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with copper catalysts, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), which reacts spontaneously with an azide without the need for a catalyst.[5] The relief of ring strain provides the driving force for this cycloaddition.[5] SPAAC is particularly well-suited for live-cell imaging applications where the introduction of a potentially toxic metal is undesirable.[5]

Logical Relationship for SPAAC:

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. New Azido Coumarins as Potential Agents for Fluorescent Labeling and Their “Click” Chemistry Reactions for the Conjugation with closo-Dodecaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. interchim.fr [interchim.fr]

- 7. pubs.acs.org [pubs.acs.org]

4-Ethynyl-n-ethyl-1,8-naphthalimide solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethynyl-n-ethyl-1,8-naphthalimide, a fluorescent probe utilized in cellular imaging. The document details its solubility in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, outlines experimental protocols for solubility determination, and illustrates a key experimental workflow.

Core Topic: Solubility of this compound

This compound is a click-activated fluorescent probe essential for the imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids.[1][2] Its utility in flow cytometry and fluorescence microscopy hinges on its solubility in appropriate solvents for the preparation of stock solutions and subsequent dilution in aqueous media for biological experiments.[1][2]

Data Presentation: Solubility Profile

The solubility of this compound has been determined in DMSO, and a qualitative profile in other organic solvents can be inferred from the general behavior of naphthalimide derivatives.

| Solvent | Quantitative Solubility | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble up to 10 mM | Soluble[3] | Gentle warming may be required to achieve higher concentrations. |

| Chloroform | Data not available | Generally soluble | Naphthalimide derivatives are typically soluble in lipophilic solvents.[1] |

| Dichloromethane | Data not available | Generally soluble | Naphthalimide derivatives are typically soluble in lipophilic solvents.[1] |

| Toluene | Data not available | Generally soluble | Naphthalimide derivatives are typically soluble in lipophilic solvents.[1] |

| Dimethylformamide (DMF) | Data not available | Generally soluble | Naphthalimide derivatives are typically soluble in polar aprotic solvents.[1] |

| Cyclohexane | Data not available | Significantly lower solubility | Naphthalimide derivatives exhibit lower solubility in nonpolar aliphatic solvents.[1] |

| n-Hexane | Data not available | Significantly lower solubility | Naphthalimide derivatives exhibit lower solubility in nonpolar aliphatic solvents.[1] |

| n-Heptane | Data not available | Significantly lower solubility | Naphthalimide derivatives exhibit lower solubility in nonpolar aliphatic solvents.[1] |

| Water | Data not available | Generally insoluble | Organic fluorescent probes are typically insoluble in water.[4] |

Experimental Protocols

Determining the precise solubility of this compound in a specific solvent is crucial for experimental reproducibility. Below are two common methodologies for this purpose.

Method 1: Visual Inspection for Solubility Determination

This protocol is adapted from standard operating procedures for assessing chemical solubility and is suitable for a rapid determination of approximate solubility.[5]

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Chloroform)

-

Vortex mixer

-

Clear glass vials

-

Pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution:

-

Weigh a precise amount of this compound.

-

Add a measured volume of the solvent to achieve the highest desired concentration for testing.

-

Vortex the mixture for at least 60 seconds. Gentle warming (e.g., in a 37°C water bath) can be applied if the compound does not readily dissolve.[3]

-

-

Visual Inspection:

-

Carefully observe the solution against a light and dark background.

-

A solution is considered "soluble" if there are no visible particles, cloudiness, or precipitation.

-

-

Serial Dilutions:

-

If the initial concentration is soluble, a higher concentration can be tested.

-

If the initial concentration is not fully soluble, perform serial dilutions of the stock solution with the same solvent.

-

Visually inspect each dilution to determine the highest concentration at which the compound is fully dissolved.

-

-

Documentation:

-

Record the highest concentration at which no precipitate is observed as the solubility limit under the tested conditions.

-

Method 2: Quantitative Solubility Determination by UV-Vis Spectroscopy

This method provides a more precise measurement of solubility and is based on the Beer-Lambert law.

Materials:

-

This compound

-

Solvent of interest

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Vortex mixer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

-

UV-Vis Measurement:

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the saturated supernatant with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent.

-

Mandatory Visualization

The primary application of this compound is in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This workflow illustrates the process of labeling azide-modified biomolecules with the fluorescent naphthalimide probe.

Caption: Experimental workflow for fluorescent labeling using click chemistry.

This diagram illustrates the "click chemistry" experimental workflow where this compound, containing an alkyne group, reacts with an azide-modified biomolecule in the presence of a copper(I) catalyst. This reaction forms a stable, fluorescently labeled biomolecule, which can then be detected using techniques such as fluorescence microscopy or flow cytometry.[6][]

References

An In-depth Technical Guide to the Synthesis and Applications of 4-Ethynyl-n-ethyl-1,8-naphthalimide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 4-Ethynyl-n-ethyl-1,8-naphthalimide, a versatile fluorescent probe, and its analogs. Detailed experimental protocols, quantitative photophysical data, and a workflow for its application in bioconjugation are presented to facilitate its use in research and development.

Introduction

The 1,8-naphthalimide scaffold is a prominent fluorophore characterized by its high quantum yield, photostability, and tunable photophysical properties. These characteristics are highly sensitive to the nature of substituents at the C-4 position of the naphthalene core. The introduction of an ethynyl group at this position, as in this compound, provides a reactive handle for "click" chemistry, enabling its use as a powerful tool for fluorescently labeling and imaging biomolecules, such as glycoproteins and glycolipids. This guide details the synthetic routes to this important compound and its analogs, providing researchers with the necessary information for its preparation and application.

Synthesis Pathways

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromo-1,8-naphthalic anhydride. The general synthetic scheme involves the imidation of the anhydride followed by a Sonogashira cross-coupling reaction.

In-Depth Technical Guide: Photostability and Quantum Yield of 4-Ethynyl-n-ethyl-1,8-naphthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties, specifically the photostability and quantum yield, of 4-Ethynyl-n-ethyl-1,8-naphthalimide. This compound is a fluorescent probe with applications in cell imaging and diagnostics, particularly in click chemistry-based labeling. While specific quantitative photostability and quantum yield data for this compound are not extensively available in the reviewed literature, this guide synthesizes information on closely related 4-substituted 1,8-naphthalimide derivatives to provide a robust understanding of its expected behavior. Detailed experimental protocols for the synthesis, and the evaluation of photostability and fluorescence quantum yield are provided to facilitate further research and application development.

Introduction to this compound

This compound is a synthetic organic compound belonging to the 1,8-naphthalimide class of fluorophores. These dyes are known for their excellent thermal and photostability, and their fluorescence properties are highly tunable by substitution at the C-4 position of the naphthalimide ring.[1][2] The presence of an ethynyl group at the 4-position makes this molecule a valuable tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. It is particularly useful for imaging fucosylated glycoproteins and glycolipids in cellular systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁NO₂ | |

| Molecular Weight | 249.26 g/mol | |

| CAS Number | 912921-26-7 | |

| Appearance | Not specified in literature, likely a crystalline solid | |

| Solubility | Soluble in DMSO up to 10 mM with gentle warming | |

| Purity | ≥98% (typically determined by HPLC) |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a commercially available naphthalic anhydride derivative. A general synthetic scheme is outlined below. The key step is the introduction of the ethynyl group at the 4-position, which is commonly achieved through a Sonogashira coupling reaction.

References

- 1. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Safety and Handling of 4-Ethynyl-n-ethyl-1,8-naphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Ethynyl-n-ethyl-1,8-naphthalimide, a fluorescent probe with applications in biological imaging. The following sections detail the compound's properties, safety protocols, and a representative synthesis methodology.

Compound Identification and Properties

This compound is a synthetic organic compound utilized as a fluorescent labeling agent. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 912921-26-7 |

| Molecular Formula | C₁₆H₁₁NO₂ |

| Molecular Weight | 249.26 g/mol |

| Appearance | Solid (form may vary) |

| Purity | ≥98% (typically analyzed by HPLC) |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for long-term stability. |

Safety and Handling

Hazard Identification

Based on data for similar 1,8-naphthalimide compounds, potential hazards may include:

-

Skin Irritation: May cause skin irritation upon contact.[1][2]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

-

Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.[1]

-

Harmful if Swallowed: May be harmful if ingested.[3]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | A lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3] |

| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Storage and Disposal

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended long-term storage temperature is -20°C.

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not allow the material to enter drains or waterways.[3]

Experimental Protocols

The following sections provide a representative protocol for the synthesis and purification of this compound. This protocol is based on general methods for the synthesis of similar 4-substituted-1,8-naphthalimide derivatives via Sonogashira coupling.

Synthesis of this compound

The synthesis of this compound can be achieved through a Sonogashira coupling reaction between a 4-halo-N-ethyl-1,8-naphthalimide precursor and a suitable alkyne source, such as trimethylsilylacetylene, followed by deprotection. A general two-step synthetic approach is outlined below.

Step 1: Synthesis of N-ethyl-4-bromo-1,8-naphthalimide

This initial step involves the reaction of 4-bromo-1,8-naphthalic anhydride with ethylamine.

-

Materials:

-

4-bromo-1,8-naphthalic anhydride

-

Ethylamine

-

Ethanol (or another suitable solvent)

-

-

Procedure:

-

Suspend 4-bromo-1,8-naphthalic anhydride in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Add ethylamine to the suspension.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield N-ethyl-4-bromo-1,8-naphthalimide.

-

Step 2: Sonogashira Coupling

This step couples the bromo-naphthalimide with an alkyne.

-

Materials:

-

N-ethyl-4-bromo-1,8-naphthalimide

-

Trimethylsilylacetylene (or another terminal alkyne)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-ethyl-4-bromo-1,8-naphthalimide, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the base, and stir the mixture.

-

Add trimethylsilylacetylene dropwise to the reaction mixture.

-

Heat the reaction to the appropriate temperature (e.g., 50-70 °C) and stir until the starting material is consumed (monitor by TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product containing the silyl-protected alkyne is then deprotected using a suitable method (e.g., treatment with potassium carbonate in methanol or tetrabutylammonium fluoride) to yield this compound.

-

Purification

The crude product is typically purified by column chromatography or high-performance liquid chromatography (HPLC).

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The exact ratio will depend on the polarity of the product and any impurities.

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the solution onto a silica gel column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

For higher purity, reversed-phase HPLC can be employed.[4][5]

-

Column: A C18 column is typically used.[6]

-

Mobile Phase: A gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid) is a common choice.

-

The purified product is collected based on its retention time and the detector signal (UV-Vis or fluorescence).

-

Visualizations

Experimental Workflow: Synthesis

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Preparation and chromatographic use of 5'-fluorescent-labelled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Ethynyl-n-ethyl-1,8-naphthalimide in Flow Cytometry

Introduction

4-Ethynyl-n-ethyl-1,8-naphthalimide is a fluorescent probe that can be utilized in flow cytometry to investigate cellular processes such as DNA damage and apoptosis. As a derivative of 1,8-naphthalimide, it belongs to a class of compounds known for their ability to interact with nucleic acids. The presence of the ethynyl group provides a reactive moiety that can potentially be used in "click" chemistry reactions for signal amplification or multimodal detection, though its intrinsic fluorescence is the primary focus of this protocol for flow cytometric analysis.

These application notes provide detailed protocols for the use of this compound as a fluorescent probe for the detection of DNA damage and apoptosis in mammalian cells.

Principle of Action

1,8-naphthalimide derivatives primarily act as DNA intercalators. Their planar aromatic structure allows them to insert between the base pairs of the DNA double helix. This intercalation can lead to changes in the fluorescence properties of the molecule, often resulting in an increase in quantum yield upon binding to DNA.

In the context of DNA damage, it is hypothesized that structural changes in DNA, such as strand breaks or the formation of adducts, may alter the binding affinity or local environment of the probe, leading to a detectable change in fluorescence intensity. For apoptosis, the probe can be used to identify nuclear condensation and DNA fragmentation, which are characteristic of late-stage apoptotic cells.

Application Notes and Protocols for Glycoprotein Labeling with 4-Ethynyl-n-ethyl-1,8-naphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including cell signaling, immune response, and disease pathogenesis. The ability to visualize and quantify changes in glycoprotein expression is essential for advancing our understanding of these processes and for the development of novel therapeutics. This document provides a detailed protocol for the fluorescent labeling of glycoproteins using 4-Ethynyl-n-ethyl-1,8-naphthalimide, a click-activated fluorescent probe.

The methodology is based on a two-step bioorthogonal strategy. First, cells are metabolically labeled with an azido-modified sugar, which is incorporated into newly synthesized glycoproteins. Subsequently, the azide-modified glycoproteins are covalently labeled with the alkyne-containing fluorescent probe, this compound, via a highly specific and efficient click chemistry reaction. This method allows for sensitive and robust detection of glycoproteins in various applications, including fluorescence microscopy and flow cytometry.

Properties of this compound

This compound is a fluorescent probe designed for the detection of azide-modified biomolecules. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 249.26 g/mol | |

| Formula | C₁₆H₁₁NO₂ | |

| Solubility | Soluble to 10 mM in DMSO (with gentle warming) | |

| Purity | ≥98% | |

| Storage | Store at -20°C | |

| Reactivity | Reacts with azides via click chemistry | |

| Applications | Flow cytometry, fluorescence microscopy |

Experimental Protocols

This section details the protocols for metabolic labeling of glycoproteins with an azido sugar and subsequent fluorescent labeling using this compound via either a copper-catalyzed or a strain-promoted azide-alkyne cycloaddition reaction.

Protocol 1: Metabolic Labeling of Glycoproteins with Azido Sugars

This protocol describes the incorporation of an azide-functionalized monosaccharide into cellular glycoproteins.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Azido sugar (e.g., N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylglucosamine (GlcNAz))

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency in a suitable culture vessel.

-

Prepare a stock solution of the chosen azido sugar in complete culture medium.

-

Replace the existing culture medium with the medium containing the azido sugar. The final concentration of the azido sugar should be optimized for the specific cell line, typically in the range of 25-50 µM.

-

Incubate the cells for 2-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

After the incubation period, wash the cells three times with PBS to remove any unincorporated azido sugar.

-

The cells are now ready for the click chemistry labeling reaction.

Protocol 2: Glycoprotein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling fixed cells or cell lysates. The use of copper can be toxic to live cells.

Materials:

-

Azide-labeled cells (from Protocol 1) or cell lysate

-

This compound

-

Click-iT® Protein Reaction Buffer Kit (or individual components: copper(II) sulfate (CuSO₄), HWR ligand, and additive)

-

Reducing agent (e.g., sodium ascorbate)

-

PBS

Procedure:

-

For Fixed Cells:

-

Fix azide-labeled cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cells if intracellular labeling is desired (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

-

Wash the cells three times with PBS.

-

-

For Cell Lysates:

-

Lyse azide-labeled cells using a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Click Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail for a 100 µL final volume would include:

-

86 µL of PBS

-

10 µL of 10X Click-iT® HWR Ligand

-

2 µL of 50X Click-iT® Copper (II) Sulfate

-

1 µL of a 10 mM stock of this compound in DMSO

-

1 µL of 1 M sodium ascorbate (freshly prepared)

-

-

Add the reaction cocktail to the fixed cells or cell lysate.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Analysis:

-

For Fixed Cells: Wash the cells three times with PBS. The cells are now ready for imaging by fluorescence microscopy.

-

For Cell Lysates: The labeled glycoproteins can be purified by protein precipitation (e.g., with a chloroform/methanol mixture) or by using a spin column. The purified, labeled glycoproteins can then be analyzed by SDS-PAGE and in-gel fluorescence scanning.

-

Protocol 3: Glycoprotein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for labeling live cells, as it does not require a cytotoxic copper catalyst. For this reaction, this compound would need to be conjugated to a strained alkyne, such as dibenzocyclooctyne (DBCO). Alternatively, a commercially available DBCO-naphthalimide conjugate could be used. The following is a general protocol.

Materials:

-

Azide-labeled live cells (from Protocol 1)

-

DBCO-functionalized this compound

-

Complete cell culture medium

-

PBS

Procedure:

-

Wash the azide-labeled live cells three times with pre-warmed complete cell culture medium.

-

Prepare a solution of the DBCO-functionalized naphthalimide probe in complete cell culture medium. The optimal concentration should be determined empirically, but a starting concentration of 10-50 µM is recommended.

-

Add the probe-containing medium to the cells.

-

Incubate the cells for 1-2 hours at 37°C, protected from light.

-

Wash the cells three times with PBS to remove the unreacted probe.

-

The cells are now ready for live-cell imaging by fluorescence microscopy or for analysis by flow cytometry.

Quantitative Data Presentation

The following tables provide examples of quantitative data that can be obtained using this glycoprotein labeling protocol.

Table 1: Flow Cytometry Analysis of Glycoprotein Expression

| Cell Line | Treatment | Median Fluorescence Intensity (MFI) | Signal-to-Background Ratio |

| Jurkat | Untreated (Control) | 150 | 1.0 |

| Jurkat | ManNAz (50 µM) | 3,500 | 23.3 |

| HeLa | Untreated (Control) | 210 | 1.0 |

| HeLa | ManNAz (50 µM) | 4,800 | 22.9 |

Table 2: In-Gel Fluorescence Quantification of Labeled Glycoproteins

| Protein Sample | Treatment | Total Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Control Lysate | No Azido Sugar | 5,000 | 1.0 |

| Treated Lysate | GalNAz (25 µM) | 75,000 | 15.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the two-step labeling of glycoproteins.

Caption: Workflow for glycoprotein labeling.

Click Chemistry Reaction Mechanisms

The following diagrams illustrate the chemical principles of the CuAAC and SPAAC reactions.

Application Notes and Protocols for 4-Ethynyl-N-ethyl-1,8-naphthalimide in Live Cell Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N-ethyl-1,8-naphthalimide is a fluorescent probe designed for the detection and imaging of fucosylated glycoproteins and glycolipids in living cells. Its application relies on a two-step "click chemistry" approach. First, cells are metabolically labeled with an azide-modified fucose analog, which is incorporated into glycans through the fucose salvage pathway. Subsequently, the alkyne group on the this compound molecule reacts with the azide-modified glycans in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, leading to the covalent attachment of the fluorophore. This method allows for the specific visualization of fucosylated glycans in various cellular compartments and on the cell surface using fluorescence microscopy and flow cytometry. The 1,8-naphthalimide scaffold is a well-established fluorophore in cellular imaging due to its favorable photophysical properties.

Physicochemical and Photophysical Properties

| Property | Value | Source |

| Chemical Name | 2-Ethyl-6-ethynyl-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Molecular Weight | 249.26 g/mol | |

| Molecular Formula | C₁₆H₁₁NO₂ | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (up to 10 mM with gentle warming) | |

| Storage | Store at -20°C, protect from light | |

| Excitation Maximum (λex) | ~380-400 nm (Estimated) | |

| Emission Maximum (λem) | ~500-520 nm (Estimated, green-yellow fluorescence) | |

| Quantum Yield (ΦF) | Moderate to high in non-polar environments (Estimated) | |

| Molar Extinction Coefficient (ε) | Not available | |

| Cytotoxicity (IC₅₀) | Not available for this specific compound. Varies for other naphthalimides (µM range). |

Experimental Protocols

The following protocols are generalized for the use of this compound in live cell imaging. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock Solutions

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO. To aid dissolution, gentle warming (37°C) and sonication can be applied. Aliquot and store at -20°C or -80°C for long-term storage, protected from light and moisture.

-

Azide-Modified Fucose Analog (e.g., 6-Azidofucose): Prepare a stock solution in a sterile, cell culture-grade solvent (e.g., PBS or DMSO) according to the manufacturer's instructions.

Metabolic Labeling of Live Cells with Azide-Modified Fucose

This protocol describes the incorporation of an azide-modified fucose analog into cellular glycans.

Protocol Steps:

-

Cell Culture: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and culture to the desired confluency (typically 50-70%).

-

Metabolic Labeling: Add the azide-modified fucose analog to the cell culture medium. The final concentration should be optimized, but a starting point of 25-100 µM is recommended.

-

Incubation: Incubate the cells for 24 to 72 hours to allow for the incorporation of the azido-sugar into newly synthesized glycans.

-

Washing: Gently remove the labeling medium and wash the cells 2-3 times with warm phosphate-buffered saline (PBS) or fresh culture medium to remove any unincorporated azido-sugar.

Click Chemistry Labeling in Live Cells

This protocol describes the copper(I)-catalyzed click reaction to attach the fluorescent probe to the azide-modified glycans.

Protocol Steps:

-

Prepare Click Reaction Cocktail: The following components should be added to a suitable buffer (e.g., PBS) in the order listed. Prepare this solution fresh immediately before use.

-

This compound: 1-10 µM final concentration.

-

Copper(II) Sulfate (CuSO₄): 50-100 µM final concentration.

-

Copper Ligand (e.g., THPTA): 250-500 µM final concentration. The ligand helps to stabilize the Cu(I) ion and reduce cytotoxicity.

-

Reducing Agent (e.g., Sodium Ascorbate): 1-5 mM final concentration. This reduces Cu(II) to the catalytic Cu(I) state.

-

-

Labeling Reaction: Remove the wash buffer from the cells and add the freshly prepared click reaction cocktail.

-

Incubation: Incubate the cells for 30 to 60 minutes at 37°C, protected from light.

-

Washing: Remove the click reaction cocktail and wash the cells 2-3 times with PBS to remove unreacted reagents.

-

Imaging: Add fresh culture medium or a suitable imaging buffer to the cells and proceed with fluorescence microscopy.

Fluorescence Microscopy

-

Microscope: Use an inverted fluorescence microscope equipped with a suitable filter set for imaging green/yellow fluorescence.

-

Excitation: Use an excitation source around 380-400 nm (e.g., a DAPI or violet laser line).

-

Emission: Collect the emission signal between 500-550 nm.

-

Image Acquisition: Acquire images using appropriate camera settings (exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Controls: It is essential to include proper controls in your experiment:

-

No Azide-Sugar Control: Cells not treated with the azide-modified fucose but subjected to the click reaction to assess background fluorescence from the probe.

-

No Probe Control: Cells treated with the azide-modified fucose but not the fluorescent probe to check for autofluorescence.

-

Data Presentation

The following table provides a template for summarizing quantitative data from experiments using this compound.

| Parameter | Cell Line 1 | Cell Line 2 | Notes |

| Optimal Azide-Sugar Conc. | e.g., µM | ||

| Optimal Probe Conc. | e.g., µM | ||

| Incubation Time (Labeling) | e.g., hours | ||

| Incubation Time (Click) | e.g., minutes | ||

| Signal-to-Noise Ratio | Measured from acquired images | ||

| Photostability | e.g., % signal decrease over time | ||

| Cytotoxicity (IC₅₀) | Determined by a standard cell viability assay (e.g., MTS, MTT) |

Logical Relationships in the Experimental Design

The success of the imaging experiment depends on the interplay between metabolic labeling and the click reaction, as well as the inherent properties of the fluorescent probe.

Disclaimer

The photophysical and cytotoxicity data provided are estimates based on related compounds and should be experimentally verified for this compound. The provided protocols are intended as a starting point and may require optimization for specific applications.

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using 4-Ethynyl-n-ethyl-1,8-naphthalimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4-Ethynyl-n-ethyl-1,8-naphthalimide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This versatile fluorescent probe is valuable for the selective labeling of biomolecules, enabling researchers to track their localization, interactions, and function within complex biological systems.

Introduction

This compound is a fluorescent dye featuring a terminal alkyne group, rendering it an ideal partner for click chemistry reactions with azide-modified molecules.[1][2][3] The 1,8-naphthalimide scaffold is known for its favorable photophysical properties, including strong absorption and emission in the visible range, and its fluorescence is often sensitive to the local environment.[4] The formation of a stable triazole ring upon reaction with an azide leads to a conjugate with robust fluorescence, suitable for a variety of applications in cell imaging, flow cytometry, and proteomics.[1][2][3]

The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and specific bioorthogonal reaction, proceeding with high yields under mild, aqueous conditions, making it suitable for the modification of sensitive biological samples.[5][6]

Physicochemical and Photophysical Properties

A summary of the key properties of this compound and its resulting triazole conjugate is provided below.

| Property | This compound | 1-Aryl-4-(N-ethyl-1,8-naphthalimid-4-yl)-1,2,3-triazole |

| Molecular Formula | C₁₆H₁₁NO₂ | Varies with azide partner |

| Molecular Weight | 249.26 g/mol | Varies with azide partner |

| Solubility | Soluble up to 10 mM in DMSO with gentle warming | Generally soluble in organic solvents like DMSO, DMF |

| Purity | ≥98% | Dependent on purification |

| Storage | Store at -20°C | Store protected from light |

| Fluorescence Quantum Yield (ΦF) | Not applicable (non-fluorescent or weakly fluorescent) | Can be high (e.g., up to 0.83 for similar 4-amino-1,8-naphthalimide derivatives in certain solvents), but is highly dependent on the substituent and solvent environment.[2] |

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (Optional but recommended ligand)

-

Solvent: A mixture of tert-Butanol and water (1:1 v/v) or other suitable solvent system (e.g., DMSO/water)

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask or vial)

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound (1 equivalent) and the azide-containing compound (1-1.2 equivalents) in the chosen solvent system.

-

Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and ligand (e.g., 100 mM in DMSO or water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the solution of the alkyne and azide.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation of the Reaction:

-

Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 1-5 mol%.

-

If using a ligand, add it to the reaction mixture to a final concentration of 5-10 mol%.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 10-20 mol% to reduce Cu(II) to the active Cu(I) species.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or elevate the temperature (e.g., 40-60°C) to increase the reaction rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure triazole product.[5]

-

Quantitative Data for a Similar Reaction:

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 1-ethynylnaphthalene | Benzyl azide | CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | 8 | Not specified | [5] |

| Azido alkyl naphthalimides | 1-Naphthylpropargylic ether | CuSO₄·5H₂O, Sodium Ascorbate | Dichloromethane/Water | 12-24 | 74-94 | [6] |

Protocol 2: Labeling of Azide-Modified Proteins

This protocol provides a method for labeling proteins containing metabolically or chemically introduced azide groups with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

-

Desalting column or dialysis membrane for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a premix of CuSO₄ and THPTA by adding 1 part CuSO₄ stock to 5 parts THPTA stock. This will form the catalyst solution.

-

-

Labeling Reaction:

-

To the azide-modified protein solution, add the this compound stock solution to a final concentration of 100-200 µM.

-

Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Alternatively, perform dialysis against a large volume of the storage buffer.

-

-

Characterization:

-

Confirm the successful labeling of the protein by fluorescence spectroscopy, measuring the emission of the naphthalimide fluorophore (typically in the range of 450-550 nm).

-

The protein concentration can be determined using a standard protein assay (e.g., BCA assay).

-

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling azide-modified proteins.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

The labeling of GPCRs with fluorescent probes like the triazole derivative of this compound can be used to study their signaling pathways, for example, by using single-molecule fluorescence resonance energy transfer (smFRET) to monitor conformational changes upon ligand binding and subsequent G-protein activation.[6]

Caption: A simplified GPCR signaling cascade.

References

- 1. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]